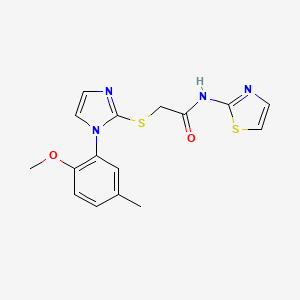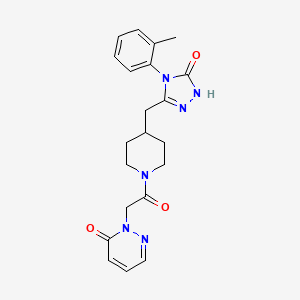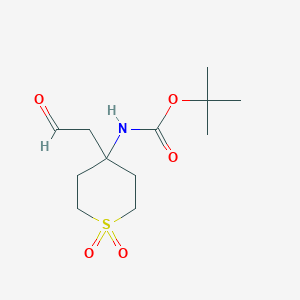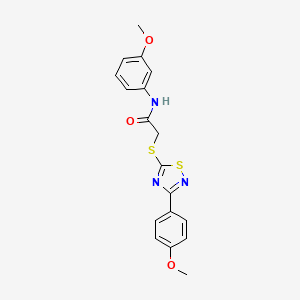
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3O3 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-ethoxyphenyl)acetamide and its derivatives are primarily synthesized for their potential pharmacological benefits. Studies have shown the synthesis of various quinazolinone derivatives, like 6-bromoquinazolinones and their derivatives, which are known for pharmacological importance such as anti-inflammatory, analgesic, and antibacterial activities. The compounds synthesized have been screened for these activities and compared with standard drugs, showing promising pharmacological properties (Rajveer et al., 2010; Bhati, 2013; Kumar et al., 2014; Alagarsamy et al., 2015).
Antibacterial Activities
The derivatives of quinazolinone, including this compound, have also been tested for antibacterial activities. These compounds have been synthesized and evaluated against various bacterial strains, showcasing their potential as antibacterial agents (Singh et al., 2010; Yurttaş et al., 2020; Rajasekaran & Rao, 2015).
Anxiolytic and Antidepressant Properties
Additionally, certain quinazolinone acetanilide derivatives, including the mentioned compound, have been studied for their anxiolytic, antiphobic, and antidepressant properties. These compounds have shown promising results and are considered candidates for further studies on their psychotropic properties (Tyurenkov et al., 2013; Иван Николаевич Тюренков et al., 2013).
Analgesic and Anti-Inflammatory Activities
Some derivatives of this compound have been evaluated for their analgesic and anti-inflammatory activities. These studies have been conducted to compare their effectiveness with standard drugs, indicating significant activity in certain cases (Rajasekaran et al., 2011; Gopa et al., 2001).
properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-19-11-8-17(9-12-19)14-24(30)28-23-15-18(10-13-21(23)26)29-16(2)27-22-7-5-4-6-20(22)25(29)31/h4-13,15H,3,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCKDVKITLPDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluoro-3-methylphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2810454.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)



![5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2810463.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide](/img/structure/B2810468.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2810469.png)
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2810470.png)
![1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2810471.png)